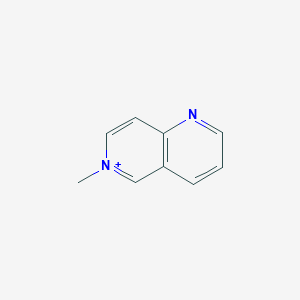

6-Methyl-1,6-naphthyridin-6-ium

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N2+ |

|---|---|

Molecular Weight |

145.18g/mol |

IUPAC Name |

6-methyl-1,6-naphthyridin-6-ium |

InChI |

InChI=1S/C9H9N2/c1-11-6-4-9-8(7-11)3-2-5-10-9/h2-7H,1H3/q+1 |

InChI Key |

SDJRJYIVLXYOAD-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC2=C(C=C1)N=CC=C2 |

Canonical SMILES |

C[N+]1=CC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 1,6 Naphthyridin 6 Ium and Analogous Quaternary Naphthyridinium Structures

Quaternization Reactions and N-Alkylation Strategies

Quaternization is a fundamental process for creating positively charged nitrogen-containing heterocyclic compounds. This involves the alkylation of the nitrogen atom within the naphthyridine ring system.

Direct Methylation of 1,6-Naphthyridines

The direct methylation of 1,6-naphthyridines is a common method for synthesizing 6-methyl-1,6-naphthyridin-6-ium salts. This reaction typically involves treating the 1,6-naphthyridine (B1220473) with a methylating agent. Research has shown that N-methylation of 1,6-naphthyridine occurs specifically at the N6 position. utwente.nl This selectivity is a key aspect of synthesizing the desired isomer. In a related reaction, 7-methyl-1,7-naphthyridinium and 6-methyl-1,6-naphthyridinium salts have been observed to undergo an unusual ring contraction when reacting with liquid ammonia (B1221849) and potassium permanganate. acs.org

A practical, transition-metal-free approach for the direct α-methylation of 1,8-naphthyridines has been developed using dimethyl sulfoxide (B87167) (DMSO) as a readily available and environmentally friendly methyl source. rsc.orgresearchgate.net This method is highly chemoselective and tolerates various functional groups, providing an efficient route to 2-methyl-1,8-naphthyridines. rsc.org

Formation of N,N'-Dialkylated Naphthyridinium Derivatives

While the primary focus is on mono-quaternization, the synthesis of N,N'-dialkylated naphthyridinium derivatives is also a significant area of study. The specific substitution pattern of the starting naphthyridine will dictate the positions of alkylation. For instance, in the case of 1,5-naphthyridine, derivatization can lead to various substituted compounds. mdpi.com

Ring-Forming Reactions for the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine framework itself is a critical aspect of synthesizing its quaternary derivatives. Various classical and modern synthetic methods are employed to build this heterocyclic system.

Cyclization Approaches to the 1,6-Naphthyridine Framework (e.g., Modified Skraup Synthesis, Friedländer Condensation)

Modified Skraup Synthesis: The Skraup reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to produce naphthyridines. nih.govacs.org This involves reacting an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. acs.org Though often a vigorous reaction, modifications have been developed to improve yields and control the reaction's intensity. acs.orgresearchgate.netacs.org For instance, a green modification of the Skraup reaction using water as a solvent and microwave irradiation has been developed for the synthesis of quinolines and phenanthrolines. rsc.org The reaction of 3-aminopyridine (B143674) with glycerol, catalyzed by iodine, is one such modified approach. nih.gov

Friedländer Condensation: This is a widely used method for synthesizing both quinolines and naphthyridines. sphinxsai.comnih.govniscpr.res.intsijournals.comconnectjournals.comekb.eg It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. sphinxsai.comconnectjournals.com Various catalysts, including ammonium (B1175870) sulphamate, choline (B1196258) hydroxide (B78521), and cerium(III) chloride heptahydrate, have been employed to facilitate this reaction under different conditions, such as in the solid state or in aqueous media. sphinxsai.comnih.govconnectjournals.com Microwave-assisted Friedländer synthesis has also been shown to be an efficient method, significantly reducing reaction times. niscpr.res.intsijournals.com

The following table summarizes various catalysts and conditions used in the Friedländer synthesis of naphthyridine derivatives.

| Catalyst/Conditions | Reactants | Product | Key Features |

| Ammonium Sulphamate (solid state) | 2-aminonicotinaldehyde and active methylene (B1212753) compounds | 1,8-Naphthyridines | Clean, efficient, good yields, environmentally benign. sphinxsai.com |

| Choline Hydroxide (in water) | 2-aminonicotinaldehyde and active methylene carbonyls | 1,8-Naphthyridines | Green synthesis, gram-scale, metal-free, mild conditions. nih.gov |

| Piperidine (microwave irradiation) | 2-aminonicotinaldehyde and active methylene compounds | 2,3-disubstituted-1,8-naphthyridines | Rapid, high yields, reduced reaction time. niscpr.res.in |

| DABCO (microwave, solvent-free) | 2-aminonicotinaldehyde and carbonyl compounds with α-methylene group | 1,8-Naphthyridines | High yields, reduced pollution, short reaction time. tsijournals.com |

| CeCl₃·7H₂O (solvent-free grinding) | 2-aminonicotinaldehyde and carbonyl compounds with α-methylene group | 1,8-Naphthyridines | High yields, rapid, simple work-up, reusable catalyst. connectjournals.com |

Cascade and Domino Reactions in Naphthyridine Synthesis

Cascade or domino reactions offer an efficient pathway to complex molecules like naphthyridines in a single pot. researchgate.net These reactions involve a series of intramolecular transformations that build the heterocyclic core. For example, three derivatives of 1,6-naphthyridine have been synthesized through a one-pot cascade reaction of aromatic aldehydes and a malononitrile (B47326) dimer in ethanol. researchgate.netresearchgate.netresearcher.life Another approach involves a scandium(III) triflate-catalyzed cascade reaction of o-aminoacetophenones with methanamines to construct dibenzo[b,h] sphinxsai.commdpi.comnaphthyridine derivatives. rsc.org Furthermore, a cascade process involving a Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition has been used to synthesize 5-aryl-benzo[f] sphinxsai.comresearchgate.netnaphthyridines. mdpi.com

Metal-Catalyzed Coupling and Annulation for Benzo[b]naphthyridines

Palladium-catalyzed reactions are particularly useful for constructing fused naphthyridine systems like benzo[b] sphinxsai.commdpi.comnaphthyridines. researchgate.netacs.org One such method involves a one-pot stepwise coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles with sodium sulfide. acs.org This reaction has also been extended to use secondary amines as nucleophiles to produce nitrogen-substituted benzo[b] sphinxsai.commdpi.comnaphthyridines. acs.org Copper-catalyzed domino reactions have also been employed for the synthesis of benzo bohrium.comacs.orgimidazo[1,2-a]naphthyridine derivatives. tandfonline.com Additionally, a palladium-catalyzed one-pot synthesis of benzo[b] sphinxsai.commdpi.comnaphthyridines from 2-alkynylquinoline-3-carbonitriles has been reported. acs.org The synthesis of N-methyl- and benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] sphinxsai.commdpi.comnaphthyridines has been achieved through the Niementowski reaction, which involves the condensation of anthranilic acids with appropriate piperidones. mdpi.com

Niementowski Reaction for Naphthyridine Derivatives

The Niementowski reaction is a classical method for the synthesis of quinoline and, by extension, naphthyridine ring systems. It is considered an expansion of the Friedlander synthesis. ekb.eg The reaction typically involves the condensation of anthranilic acids (or their amino-pyridine analogs) with carbonyl compounds, specifically those containing an active methylene group, at high temperatures. ekb.egmdpi.com

One described application of this reaction for the synthesis of a naphthyridine derivative involves the condensation of ethyl-2-amino-6-phenyl nicotinate (B505614) with simple esters in the presence of a catalytic amount of metallic sodium to produce 7-phenyl-1,8-napthyridine-2,4-diols. ekb.eg More recently, the Niementowski reaction has been employed to synthesize N-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] ekb.egmdpi.comnaphthyridines. This was achieved through the condensation of anthranilic acids with N-methyl-4-piperidone, followed by heating in a phosphorus oxychloride atmosphere. mdpi.com The resulting tetrahydrobenzo[b] ekb.egmdpi.comnaphthyridines were obtained in good yields after alkaline treatment. mdpi.com

The general mechanism of the Niementowski reaction involves the initial formation of an enamine from the amino-pyridine derivative and the carbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic naphthyridine ring system. The versatility of the Niementowski reaction allows for the introduction of various substituents onto the naphthyridine core, depending on the choice of starting materials.

Table 1: Examples of Niementowski Reaction for Naphthyridine Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

| Anthranilic acids | N-methyl-4-piperidone | N-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] ekb.egmdpi.comnaphthyridines | mdpi.com |

| Ethyl-2-amino-6-phenyl nicotinate | Simple esters | 7-phenyl-1,8-napthyridine-2,4-diols | ekb.eg |

Synthesis of Precursor Molecules for Quaternary Naphthyridinium Systems

The synthesis of the parent 1,6-naphthyridine ring system is a prerequisite for the formation of this compound. A variety of synthetic routes have been developed for the construction of the 1,6-naphthyridine scaffold, often starting from substituted pyridines.

One of the foundational methods for synthesizing the 1,6-naphthyridine core is a modification of the Skraup synthesis. This approach involves the reaction of 4-aminopyridine (B3432731) with glycerol in the presence of a mixture of nitrobenzenesulfonic acids in sulfuric acid. researchgate.net This one-step process provides a direct route to the unsubstituted 1,6-naphthyridine.

More complex, substituted 1,6-naphthyridine derivatives can also be prepared. For example, the synthesis of isoaaptamine, a benzo[de] ekb.egmdpi.comnaphthyridine derivative, involves the thermolysis of anilinomethylene derivatives of Meldrum's acid to form key quinolone intermediates. acs.org These intermediates are then N-methylated before the final cyclization to create the benzo[de] ekb.egmdpi.comnaphthyridine structure. acs.org

Other cyclization strategies include palladium-catalyzed reactions. For instance, 1,2,3,4-tetrahydrobenzo[b] ekb.egmdpi.comnaphthyridines have been synthesized via a sequential one-pot reaction involving N-allylation of a secondary amine derived from 2-chloro-3-formylquinolines, followed by an intramolecular Heck-type cyclization. researchgate.net These methods highlight the diverse approaches available to organic chemists for constructing the necessary naphthyridine precursors for subsequent quaternization.

Table 2: Precursor Synthesis Methods for Naphthyridine Rings

| Method | Starting Materials | Product | Reference |

| Modified Skraup Synthesis | 4-Aminopyridine, Glycerol | 1,6-Naphthyridine | researchgate.net |

| Thermolysis/Cyclization | Anilinomethylene derivatives of Meldrum's acid | Benzo[de] ekb.egmdpi.comnaphthyridine derivatives | acs.org |

| N-allylation/Heck Cyclization | 2-Chloro-3-formylquinolines, Amines | 1,2,3,4-Tetrahydrobenzo[b] ekb.egmdpi.comnaphthyridines | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the molecular structure of organic compounds in solution. For 6-Methyl-1,6-naphthyridin-6-ium , both ¹H and ¹³C NMR provide critical data on the electronic environment of each atom and the connectivity within the molecule.

The quaternization of the nitrogen atom at the 6-position in the 1,6-naphthyridine (B1220473) scaffold to form This compound induces significant changes in the chemical shifts of the protons and carbons, particularly in the pyridinium (B92312) ring. The positive charge on the nitrogen atom leads to a general downfield shift of the signals of the adjacent protons and carbons due to deshielding effects.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The protons on the pyridinium ring (H5, H7, and H8) would be the most deshielded, appearing at lower field compared to the protons on the pyridine (B92270) ring (H2, H3, and H4). The N-methyl protons would appear as a sharp singlet, typically in the range of 4.0-4.5 ppm, a characteristic region for methyl groups attached to a quaternized nitrogen in a heteroaromatic system.

The ¹³C NMR spectrum provides further evidence for the structure. The carbon atoms of the pyridinium ring (C5, C7, C8, and the bridgehead carbon C4a) are expected to be shifted downfield compared to their counterparts in the neutral 1,6-naphthyridine. The N-methyl carbon signal would be a key identifier, typically appearing in the 45-55 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in a suitable deuterated solvent (e.g., DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | d | J(H2,H3) = 8.0 - 8.5 |

| H-3 | 7.8 - 8.0 | dd | J(H2,H3) = 8.0 - 8.5, J(H3,H4) = 4.5 - 5.0 |

| H-4 | 9.2 - 9.4 | d | J(H3,H4) = 4.5 - 5.0 |

| H-5 | 9.6 - 9.8 | d | J(H5,H7) = 1.5 - 2.0 |

| H-7 | 8.5 - 8.7 | dd | J(H7,H8) = 6.0 - 6.5, J(H5,H7) = 1.5 - 2.0 |

| H-8 | 8.3 - 8.5 | d | J(H7,H8) = 6.0 - 6.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in a suitable deuterated solvent (e.g., DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 125 - 127 |

| C-4 | 148 - 150 |

| C-4a | 138 - 140 |

| C-5 | 145 - 147 |

| C-7 | 130 - 132 |

| C-8 | 128 - 130 |

| C-8a | 142 - 144 |

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. The methylation of 1,6-naphthyridine to form This compound can be conveniently followed by ¹H NMR. By taking aliquots from the reaction mixture at different time intervals, the disappearance of the signals corresponding to the starting material and the appearance of the new signals for the product can be tracked.

For instance, monitoring the decrease in the intensity of the signals for the protons of 1,6-naphthyridine and the simultaneous increase in the intensity of the characteristic N-methyl singlet and the downfield-shifted aromatic protons of the product provides a direct measure of the reaction kinetics. This allows for the determination of reaction rates and the optimization of reaction conditions. Furthermore, the absence of signals for potential side-products, such as methylation at the N-1 position, can confirm the regioselectivity of the reaction pathway.

Vibrational Spectroscopy (FT-IR, FT-Raman)

The vibrational spectrum of This compound is expected to be rich in information. The key vibrational modes would include the C-H stretching of the aromatic rings and the methyl group, the C=C and C=N stretching vibrations of the naphthyridine core, and various in-plane and out-of-plane bending vibrations.

The formation of the pyridinium salt will induce noticeable shifts in the vibrational frequencies compared to the parent 1,6-naphthyridine . The C=N stretching vibrations of the pyridinium ring are expected to shift to higher wavenumbers due to the increased bond order resulting from the positive charge. The C-H stretching vibrations of the aromatic rings typically appear in the 3000-3100 cm⁻¹ region. The N-CH₃ group will have its own characteristic vibrations, including stretching and bending modes.

Table 3: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, FT-Raman |

| N-CH₃ Stretch (asymmetric) | 2980 - 3020 | FT-IR, FT-Raman |

| N-CH₃ Stretch (symmetric) | 2900 - 2950 | FT-IR, FT-Raman |

| C=C/C=N Ring Stretch | 1600 - 1650, 1500 - 1580 | FT-IR, FT-Raman |

| N-CH₃ Bending (asymmetric) | 1450 - 1480 | FT-IR |

| N-CH₃ Bending (symmetric) | 1400 - 1430 | FT-IR |

| Aromatic C-H In-plane Bend | 1000 - 1300 | FT-IR, FT-Raman |

While the This compound cation itself is largely planar and rigid, vibrational spectroscopy can provide insights into intermolecular interactions in the solid state, particularly with its counter-ion (e.g., iodide, methosulfate). The presence of hydrogen bonding between the C-H donors of the cation and the acceptor atoms of the anion can lead to shifts in the C-H stretching and bending frequencies. These subtle changes in the spectra can help in understanding the packing of the ions in the crystal lattice.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. An X-ray crystallographic analysis of a suitable salt of This compound , such as the iodide salt, would provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would unequivocally confirm the site of methylation at the N-6 position. It would also reveal the planarity of the naphthyridine ring system and the orientation of the methyl group. Of significant interest would be the analysis of the crystal packing and the nature of the intermolecular interactions. It is anticipated that the crystal structure would be stabilized by a network of C-H···X hydrogen bonds (where X is the anion) and potentially π-π stacking interactions between the aromatic rings of adjacent cations. The arrangement of the cations and anions in the unit cell would provide a complete picture of the solid-state architecture.

Determination of Crystal Packing and Lattices

The precise three-dimensional arrangement of this compound cations and their associated counter-ions in the crystalline state is determined through single-crystal X-ray diffraction. This technique provides definitive information on the unit cell parameters, crystal system, and space group. While specific crystallographic data for this compound is not publicly available in the search results, a representative example of a related dibenzo[b,h] Current time information in NA.nih.govnaphthyridine derivative provides insight into the type of data obtained from such an analysis. For instance, the crystal structure of 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] Current time information in NA.nih.govnaphthyridin-6-amine, a more complex derivative, was solved and its crystallographic data reported. nih.gov This includes the unit cell dimensions, the angles of the cell, the volume, and the space group in which it crystallizes. nih.gov

For this compound, a similar analysis would yield a crystallographic information file (CIF), containing all the necessary data to describe its solid-state structure. The packing of the ions in the lattice would be dictated by a combination of electrostatic forces, hydrogen bonding, and other weaker intermolecular interactions, all of which would be elucidated from the crystal structure data.

Table 1: Representative Crystallographic Data for a Dibenzo[b,h] Current time information in NA.nih.govnaphthyridine Derivative

| Parameter | Value |

| Molecular Formula | C31H25N3 |

| Molecular Weight | 439.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9390 (4) |

| b (Å) | 10.5595 (4) |

| c (Å) | 19.6084 (7) |

| β (°) | 107.369 (2) |

| Volume (ų) | 2359.31 (15) |

| Z | 4 |

This data is for 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] Current time information in NA.nih.govnaphthyridin-6-amine and is presented for illustrative purposes. nih.gov

Elucidation of Intermolecular Interactions through Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of the close contacts between neighboring molecules.

For this compound, this analysis would involve generating a Hirshfeld surface and its corresponding 2D fingerprint plot from the crystallographic data. The surface is typically colored according to normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent longer-range interactions.

Although specific Hirshfeld analysis data for this compound is not available in the provided search results, a hypothetical breakdown of intermolecular contacts based on the analysis of similar organic salts is presented below. This illustrates the type of detailed information that can be obtained.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| C···H / H···C | 25.5 |

| N···H / H···N | 15.2 |

| Anion···H | 10.3 |

| C···C | 2.5 |

| Other | 1.5 |

This table is a hypothetical representation and is not based on experimental data for the specific compound.

Advanced Applications and Mechanistic Insights in Functional Science

Design and Synthesis of Functional Materials

The unique electronic structure of the 1,6-naphthyridine (B1220473) core, when quaternized to form the 6-Methyl-1,6-naphthyridin-6-ium ion, suggests its potential utility in the development of novel organic electronic and optical materials.

Organic Electronic and Optical Materials

The introduction of a methyl group to the 1,6-naphthyridine ring system can significantly influence its photophysical properties, making it a candidate for various optical applications.

Fluorescent Probes: N-methylation of heterocyclic compounds has been shown to have a profound effect on their fluorescent properties. semanticscholar.org For instance, the methylation of an imidazole-based fluorescent molecule led to a more twisted molecular geometry, resulting in aggregation-induced emission (AIE) properties. semanticscholar.org This phenomenon, where molecules become highly emissive in an aggregated or solid state, is highly desirable for applications such as cell imaging and environmental monitoring. semanticscholar.org While specific studies on this compound are not prevalent, related 1,6-naphthyridin-7(6H)-ones have been shown to exhibit powerful fluorescence, including solvatochromism and high quantum yields, making them suitable for biological applications. rsc.org It is plausible that the this compound cation could also serve as a core for the design of novel fluorescent probes, with its properties tunable through further functionalization of the naphthyridine rings.

Laser Dyes and Molecular Switches: The fundamental characteristics of laser dyes include strong fluorescence and high quantum yields. researchgate.net The potential fluorescence of the this compound scaffold suggests its possible application in this area. The ability of related heterocyclic systems to exhibit changes in their fluorescence based on their environment (solvatochromism) also points towards their potential use as molecular switches, where the "on" and "off" states are dictated by environmental factors.

Nonlinear Optical (NLO) Material Development

Organic compounds with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and optical switching. nih.gov The NLO response of a molecule is often related to its electronic structure, particularly the presence of donor-acceptor groups that facilitate intramolecular charge transfer. The electron-deficient nature of the quaternized 1,6-naphthyridine ring system in this compound could act as an excellent electron-accepting moiety. By strategically attaching electron-donating groups to the naphthyridine framework, it may be possible to design novel NLO chromophores based on this cation. Theoretical studies on other organic systems have shown that modifying acceptor moieties can significantly enhance NLO responses. nih.gov

Catalysis and Ligand Design

The nitrogen atoms in the 1,6-naphthyridine skeleton make it an effective ligand for coordinating with metal ions. acs.org The quaternization to this compound would modify its electronic properties and steric profile, influencing its role in catalysis.

Role as Ligands in Metal Complexes for Catalysis

Derivatives of 1,6-naphthyridine are known to form stable complexes with various metal ions, and these complexes have shown catalytic activity. rsc.org For example, copper(I) complexes of a methyl 6-methyl-4-(naphthalen-1-yl)-3,4-dihydropyrimidine-2(1H)-thione-5-carboxylate have been synthesized and characterized. rsc.org While the positive charge on the this compound cation might reduce its ability to act as a direct ligand to a metal center, it could still play a role as a counter-ion or be part of a more complex ligand system. The synthesis of N-methyl- and benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] semanticscholar.orgrsc.orgnaphthyridines demonstrates that N-alkylation of the 1,6-naphthyridine system is synthetically accessible, paving the way for the creation of novel ligands. mdpi.comnih.gov

Metal-Ligand Cooperative Catalysis Mechanisms

Metal-ligand cooperativity, where both the metal center and the ligand actively participate in a catalytic cycle, is a powerful strategy for developing efficient catalysts. While direct examples involving this compound are not available, the general principles can be considered. The naphthyridine framework can be designed to have functionalities that can participate in substrate activation or proton transfer, working in concert with a coordinated metal. The quaternization at the N6 position would electronically influence the entire ring system, which could, in turn, affect the catalytic activity of a metal complex.

Application in Corrosion Inhibition

Quaternary N-heterocyclic compounds have been investigated as effective corrosion inhibitors for various metals in acidic media. researchgate.net Their mechanism of action typically involves adsorption onto the metal surface, forming a protective barrier that hinders the corrosion process. researchgate.net Studies on other quaternary ammonium (B1175870) compounds, such as 1-methyl-4[4′(-X)-styryl] pyridinium (B92312) iodides, have shown good inhibitive characteristics, with their performance increasing with concentration. researchgate.net

The this compound cation, with its planar aromatic structure and positive charge, is expected to adsorb effectively onto metal surfaces. The nitrogen atoms and the π-electron system of the naphthyridine rings can interact with the vacant d-orbitals of the metal, while the positive charge would facilitate electrostatic interactions with a negatively charged metal surface in a corrosive environment. Research on other naphthyridine derivatives has demonstrated their potential as corrosion inhibitors, acting as mixed-type inhibitors that adsorb on the metal surface according to the Langmuir adsorption isotherm. researchgate.netnih.gov

| Inhibitor Type | Example Compound | Inhibition Efficiency (%) | Metal | Medium |

| Naphthyridine Derivative | 2,3-diphenyl-1,8-naphthyridine based IL | 96.95 | Q235 steel | 1 M HCl |

| Quaternary Pyridinium | 1-methyl-4[4′(-H)-styryl] pyridinium iodide | >90 | Al–Cu alloy | 0.5 M HCl |

This table presents data for related compounds to illustrate the potential of N-heterocyclic compounds in corrosion inhibition. researchgate.netnih.gov

Mechanistic Studies of Biological Activity (Focus on Target Interactions)

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, capable of forming the basis for ligands that interact with a diverse range of biological receptors. imedpub.comnih.govresearchgate.net The introduction of a methyl group at the N6 position results in the formation of the this compound cation, a structural motif that influences its interaction with various biological targets. These interactions are fundamental to its potential therapeutic effects and are explored through detailed mechanistic studies.

Kinase Inhibition Mechanisms (e.g., CDK8/CDK19, c-Met, DYRK1A)

The 1,6-naphthyridine core is a versatile scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy for their ability to block signaling pathways that drive tumor growth.

CDK8/CDK19 Inhibition: Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) are twin kinases that form a regulatory module within the transcriptional Mediator complex, linking transcription factors to RNA polymerase II. researchgate.netdntb.gov.ua Inhibition of this module is a therapeutic strategy in oncology. Certain Current time information in NA.nih.govnaphthyridine compounds have been identified as inhibitors of CDK8 and CDK19. nih.gov The mechanism of inhibition involves blocking the kinase function of CDK8/19, which can reduce the phosphorylation of key downstream targets like STAT1 at serine 727 in natural killer (NK) cells. This inhibition may enhance the expression of granzyme B and perforin, thereby boosting the tumor-killing activity of NK cells and other cytotoxic T-lymphocytes. nih.gov

c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor cell proliferation, survival, and metastasis. The 1,6-naphthyridinone scaffold has been successfully utilized to develop potent c-Met inhibitors. nih.gov Through a strategy of "scaffold hopping" from a 2,7-naphthyridinone inhibitor, researchers designed and synthesized a series of 1,6-naphthyridin-4(1H)-one derivatives. nih.gov Systematic structural optimization led to compounds with high potency and favorable pharmacokinetic profiles. For instance, compound 23a (a complex derivative, see table) emerged as a potent c-Met inhibitor with an IC50 of 7.1 nM and excellent selectivity against other kinases like VEGFR-2. nih.gov Further development led to compound 20j , another 1,6-naphthyridinone-based inhibitor, which showed superior tumor growth inhibition in xenograft models compared to the established drug Cabozantinib at the same dosage. nih.gov These findings underscore the potential of the 1,6-naphthyridine framework as a core structure for discovering novel c-Met kinase inhibitors for cancer treatment. nih.govnih.govresearchgate.net

| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 8 (1,6-naphthyridinone derivative) | MET | 9.8 nM | nih.gov |

| Compound 9g (1,6-naphthyridinone derivative) | MET | 9.8 nM | nih.gov |

| Compound 23a (1,6-naphthyridinone derivative) | MET | 7.1 nM | nih.gov |

| Compound 20j (1,6-naphthyridinone derivative) | MET | Not specified (potent inhibitor) | nih.gov |

DYRK1A Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a therapeutic target for conditions including neurodegenerative diseases, cancer, and diabetes. nih.govnih.gov A review of the scientific literature, however, did not yield significant findings specifically linking the this compound scaffold to the inhibition of DYRK1A. The most studied inhibitors for this kinase belong to other chemical classes, such as β-carbolines (e.g., harmine). nih.govnih.gov

Proteasome Inhibition Mechanisms

A thorough review of scientific literature and chemical databases did not reveal evidence of this compound or its close derivatives acting as proteasome inhibitors. This mechanism of action is not a currently recognized activity for this class of compounds.

Monoamine Oxidase (MAO) Inhibition Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov Their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov While direct studies on this compound are limited, research into structurally related benzo[b] Current time information in NA.nih.govnaphthyridine derivatives has shown potential for MAO inhibition. Bioactivity predictions suggested that N(2)-methyl analogues bearing phenylethynyl groups at the C1 position were likely ligands for MAO. scilit.com Subsequent in vitro testing confirmed that certain compounds in this series demonstrated inhibitory activity against human MAO-A and MAO-B, with some showing selectivity for the MAO-B isoform. scilit.com The mechanism for these older, irreversible MAOIs often involves covalent modification of the enzyme, whereas newer, reversible inhibitors exhibit a more direct relationship between plasma concentration and pharmacological effect. nih.gov

| Compound Series | Target Enzyme | Activity | Reference |

|---|---|---|---|

| N(2)-methyl benzo[b] Current time information in NA.nih.govnaphthyridine derivatives | hMAO-A, hMAO-B | Inhibitory activity observed, with some compounds showing MAO-B selectivity. | scilit.com |

Interaction with Biological Targets for Antineoplastic or Antimicrobial Effects

The 1,6-naphthyridine ring system is a core component of various compounds developed for their antineoplastic and antimicrobial properties.

Antineoplastic Target Interactions: Beyond the kinase inhibition previously described (CDK8/19, c-Met), derivatives of 1,6-naphthyridine have been shown to target other critical pathways in cancer.

mTOR Inhibition: The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. A potent and selective mTOR inhibitor, Torin2 , features a benzo[h] Current time information in NA.nih.govnaphthyridin-2(1H)-one core structure. mit.edu This compound demonstrates the utility of the expanded 1,6-naphthyridine scaffold in targeting this key oncogenic pathway. mit.edu

Topoisomerase I Inhibition: DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. nih.gov Certain complex derivatives, specifically 5H-Dibenzo[c,h]1,6-naphthyridine-6-ones, have been identified as potent topoisomerase I-targeting agents. nih.gov These compounds stabilize the covalent complex between the enzyme and DNA, leading to lethal double-strand breaks in cancer cells. The substitution at the 5-position of the dibenzonaphthyridine ring is critical for this activity. For example, substituting with a 2-(N,N-dimethylamino)ethyl group resulted in potent topoisomerase I-targeting activity and significant cytotoxicity against tumor cells. nih.gov

Antimicrobial Target Interactions: The broader naphthyridine family is well-known for its antimicrobial properties, with the 1,8-naphthyridine (B1210474) derivative nalidixic acid being a classic example that targets bacterial DNA gyrase. nih.gov While less common than the 1,8-isomer in this context, 1,6-naphthyridine derivatives have also been investigated for antimicrobial effects.

Antitubercular and Anti-leishmanial Activity: Synthetic benzo[h] Current time information in NA.nih.govnaphthyridine derivatives have demonstrated promising activity against Mycobacterium tuberculosis, with MIC values comparable to first and second-line tuberculosis drugs. researchgate.net One compound from this class was also found to be highly active against Leishmania chagasi, the parasite responsible for visceral leishmaniasis. researchgate.net

Antiviral Activity: Substituted 1,6-naphthyridine derivatives have been identified as a class of inhibitors against human cytomegalovirus (HCMV). nih.gov Mechanistic studies suggest that specific intramolecular hydrogen bonds are crucial for maintaining the compound in its active conformation, allowing it to effectively inhibit viral replication. nih.gov

| Compound Class/Derivative | Activity Type | Biological Target/Organism | Observed Effect | Reference |

|---|---|---|---|---|

| Torin2 (benzo[h] Current time information in NA.nih.govnaphthyridinone) | Antineoplastic | mTOR | Potent and selective inhibition | mit.edu |

| 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones | Antineoplastic | Topoisomerase I | Inhibition of enzyme activity, cytotoxicity | nih.gov |

| Benzo[h] Current time information in NA.nih.govnaphthyridine derivatives | Antitubercular | Mycobacterium tuberculosis | MIC values of 12.5–15.6 µg/mL | researchgate.net |

| Benzo[h] Current time information in NA.nih.govnaphthyridine derivatives | Anti-leishmanial | Leishmania chagasi | IC50 of 0.04 µg/mL | researchgate.net |

| Substituted 1,6-naphthyridines | Antiviral | Human Cytomegalovirus (HCMV) | Inhibition of viral replication | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.